4,6-Dihydroxy-5-methylpyrimidine

Tautomerism Ultraviolet Spectroscopy Heterocyclic Chemistry

4,6-Dihydroxy-5-methylpyrimidine is a heterocyclic building block defined by a pyrimidine core with hydroxyl substituents at positions 4 and 6 and a methyl group at position This specific arrangement distinguishes it from the more common 2,4-substituted analogs (e.g., thymine) and the parent 4,6-dihydroxypyrimidine, imparting a unique tautomeric equilibrium, altered electronic character, and a distinct reactivity profile. Its primary documented value is as a precursor in the nitration pathway to the explosive FOX-7, a role that cannot be fulfilled by the 2-methyl or unsubstituted 4,6-dihydroxypyrimidine analogs.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 18337-63-8
Cat. No. B091934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dihydroxy-5-methylpyrimidine
CAS18337-63-8
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCC1=C(N=CNC1=O)O
InChIInChI=1S/C5H6N2O2/c1-3-4(8)6-2-7-5(3)9/h2H,1H3,(H2,6,7,8,9)
InChIKeyOREVOAMPEBWISR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dihydroxy-5-methylpyrimidine (CAS 18337-63-8): A Differentiated 4,6-Dihydroxypyrimidine Scaffold for Targeted Organic Synthesis


4,6-Dihydroxy-5-methylpyrimidine is a heterocyclic building block defined by a pyrimidine core with hydroxyl substituents at positions 4 and 6 and a methyl group at position 5. This specific arrangement distinguishes it from the more common 2,4-substituted analogs (e.g., thymine) and the parent 4,6-dihydroxypyrimidine, imparting a unique tautomeric equilibrium, altered electronic character, and a distinct reactivity profile [1]. Its primary documented value is as a precursor in the nitration pathway to the explosive FOX-7, a role that cannot be fulfilled by the 2-methyl or unsubstituted 4,6-dihydroxypyrimidine analogs [2].

Why 4,6-Dihydroxy-5-methylpyrimidine Cannot Be Casually Substituted: The Critical Role of Methyl Position in Reactivity and Tautomerism


Within the 4,6-dihydroxypyrimidine family, the position of the methyl substituent dictates tautomeric preference, acid-base behavior, and the outcome of key synthetic transformations. For instance, the 2-methyl analog is the established raw material for an industrial FOX-7 nitration process, whereas the unsubstituted parent compound lacks the necessary C5 methylene activation [1]. Experimental ultraviolet spectral comparisons have confirmed that 5-alkyl substitution fundamentally alters the tautomeric equilibrium of the 4,6-dihydroxypyrimidine system relative to the parent, meaning that a simple unsubstituted analog cannot replicate its solution-phase behavior [2]. Generic replacement without considering this specific substitution pattern risks introducing an undesired tautomeric distribution, altered nucleophilicity, or complete failure in a designed synthetic sequence.

4,6-Dihydroxy-5-methylpyrimidine Quantitative Differentiation Evidence


UV Spectroscopic Evidence of Altered Tautomeric Equilibrium vs. Parent 4,6-Dihydroxypyrimidine

In the foundational study by Brown and Teitei, the ultraviolet spectrum of 4,6-dihydroxy-5-methylpyrimidine was directly compared with that of the parent 4,6-dihydroxypyrimidine and other 5-alkylated derivatives. The spectral comparison demonstrated that 5-methyl substitution shifts the tautomeric equilibrium relative to the parent compound, which exists primarily as 1,4,5,6-tetrahydro-4,6-dioxopyrimidine in equilibrium with a smaller amount of the hydroxy-oxo form. The presence of the 5-methyl group influences the relative population of the tautomeric species, a finding with direct consequences for reactivity at the ring positions [1].

Tautomerism Ultraviolet Spectroscopy Heterocyclic Chemistry

Predicted pKa Differentiation from 4,6-Dihydroxypyrimidine and Thymine

The predicted pKa of 4,6-dihydroxy-5-methylpyrimidine is 9.41±0.40, as estimated by computational methods and cataloged in authoritative chemical databases . This value places it in a distinctly different acidity range compared to the parent 4,6-dihydroxypyrimidine, which has experimental pKa values reported in the IUPAC digitized dataset, and also differs from the natural isomer thymine (2,4-dihydroxy-5-methylpyrimidine, pKa ~9.7). While the predicted pKa carries inherent uncertainty, the directional difference indicates that the 4,6-substitution pattern with a 5-methyl group modulates the acidity of the hydroxyl protons relative to other regioisomers.

Acid Dissociation Constant Ionization Predictive pKa

Regiospecific Reactivity in Nitration: Exclusive Formation of 2-Dinitromethylene-5,5-dinitropyrimidine-4,6-dione Intermediate

4,6-Dihydroxy-5-methylpyrimidine undergoes nitration with nitric acid to yield 2-dinitromethylene-5,5-dinitropyrimidine-4,6-dione, a key intermediate en route to FOX-7. This transformation exploits the activated 5-methyl position in conjunction with the 4,6-dihydroxy substitution pattern. In contrast, the 2-methyl analog (4,6-dihydroxy-2-methylpyrimidine) follows a related but distinct pathway, and the unsubstituted 4,6-dihydroxypyrimidine lacks the methylene activation required for efficient dinitromethylene formation [1]. The 5-methyl regioisomer thus enables a specific nitration sequence that cannot be replicated by either the 2-methyl or the des-methyl analog without additional synthetic steps.

Nitration Energetic Materials FOX-7 Precursor Regioselectivity

Procurement-Validated Application Scenarios for 4,6-Dihydroxy-5-methylpyrimidine


Synthesis of FOX-7 (1,1-Diamino-2,2-dinitroethene) and Related Insensitive Munitions

The most industrially substantiated application of 4,6-dihydroxy-5-methylpyrimidine is as a starting material in the nitration sequence leading to FOX-7, an insensitive high explosive. The 5-methyl group provides the necessary C5 activation for the formation of the dinitromethylene intermediate. Procurement of this specific isomer is justified when the synthetic route is designed around the 5-methyl-4,6-dihydroxy scaffold, as substituting the 2-methyl or unsubstituted analog would require a different process optimization [1].

Tautomerism-Dependent Heterocyclic Library Synthesis

For medicinal chemistry or agrochemical programs exploring pyrimidine-based scaffolds, the UV-spectroscopically confirmed tautomeric distribution of 4,6-dihydroxy-5-methylpyrimidine provides a defined starting point for selective functionalization [2]. When a specific tautomeric form is desired for subsequent N- or O-alkylation, the 5-methyl variant offers a different population of reactive species compared to the unsubstituted parent, which may lead to different regiochemical outcomes in parallel library synthesis.

Model Compound for Studying Substituent Effects on Pyrimidine Tautomerism and Basicity

The compound serves as a well-defined model for investigating the influence of electron-donating alkyl substituents at the 5-position on the tautomeric equilibrium and acid-base properties of 4,6-dihydroxypyrimidine systems. The available UV spectral comparison data [2] and predicted pKa values make it a useful reference point for structure-property relationship studies in heterocyclic chemistry.

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